2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Description
Properties
IUPAC Name |
2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCIKCQPODDZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C1C[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392023 | |
| Record name | [3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86023-17-8 | |
| Record name | [3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-(1α ,2β ,3α )-(+)-3-Methyl-2-nitromethyl-5-oxocyclopentaneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
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Substrate : [(1S,2R,3S)-3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid.
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Reducing Agent : K-Selectride® (1.3 equiv) in anhydrous THF.
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Temperature : -78°C under nitrogen atmosphere.
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Workup : Quenching with 2M NaOH and H₂O₂, followed by extraction with diethyl ether and acidification to pH 2 with HCl.
This step yielded (3aR,4S,5R,6aS)-5-Methyl-4-(nitromethyl)-hexahydrocyclopenta[b]furan-2-one with 85% efficiency , as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The stereochemical outcome was attributed to the bulky nature of K-Selectride®, which favors axial attack on the ketone group.
Table 1: Key Reaction Parameters for Stereo-Controlled Reduction
| Parameter | Value |
|---|---|
| Temperature | -78°C |
| Solvent | THF |
| Reducing Agent | K-Selectride® (1.3 equiv) |
| Yield | 85% |
| Purity (NMR) | >95% |
Following the reduction, the introduction of a formyl group at the C-3 position of the cyclopentane ring is critical for subsequent functionalization. This step employs sodium hydride (NaH) and ethyl formate in dry diethyl ether.
Mechanistic Insights
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Base Activation : NaH deprotonates the α-carbon of the lactone, generating a nucleophilic enolate.
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Electrophilic Attack : Ethyl formate delivers a formyl group to the enolate, forming a hydroxymethylene intermediate.
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Reaction Duration : 20 hours at room temperature to ensure complete conversion.
The product, (3aS,4S,5R,6aS,Z)-3-(Hydroxymethylene)-5-methyl-4-(nitromethyl)-hexahydrocyclopenta[b]furan-2-one , was isolated in 69% yield after column chromatography (hexane:ethyl acetate, 3:1).
Table 2: Formylation Reaction Analytics
| Characterization Method | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.03 ppm (enol proton) |
| ¹³C NMR | 177.0 ppm (carbonyl), 78.7 ppm (enol) |
| Mass Spectrometry | m/z 200 (MH⁺) |
Nef Reaction for Nitro-to-Carbonyl Transformation
The final stage involves converting the nitro group to a carbonyl functionality via the Nef reaction , a cornerstone in nitroalkane chemistry. This transformation enables access to α,β-unsaturated carbonyl derivatives.
Procedure and Challenges
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Reagents : Aqueous sulfuric acid (H₂SO₄) and acetic anhydride.
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Conditions : Stirring at 0°C for 1 hour, followed by 12 hours at room temperature.
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Isolation : Extraction with ethyl acetate and purification via silica gel chromatography.
The reaction afforded the target compound in 57% yield , with the nitro group cleanly transformed into a ketone. Analytical data confirmed the absence of side products, underscoring the selectivity of this method.
Table 3: Nef Reaction Efficiency
| Metric | Value |
|---|---|
| Starting Material | 200 mg (0.88 mmol) |
| Solvent | Water/Acetic Anhydride |
| Reaction Time | 13 hours |
| Final Yield | 57% |
Comparative Analysis of Synthetic Routes
While the three-step protocol remains the most widely adopted, alternative methods have been explored:
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NaBH₄ Reduction : Substituting K-Selectride® with sodium borohydride (NaBH₄) in ethanol resulted in lower diastereoselectivity (∼60:40 dr), attributed to the smaller size of NaBH₄.
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Catalytic Hydrogenation : Preliminary trials with Pd/C and H₂ gas showed promise but required stringent oxygen-free conditions to prevent over-reduction of the nitro group.
Industrial Scalability and Challenges
Translating laboratory-scale synthesis to industrial production poses challenges:
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Temperature Control : Maintaining -78°C in large batches necessitates cryogenic reactors.
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Cost of K-Selectride® : At ∼$500 per gram, this reagent limits cost-effectiveness.
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Purification : Column chromatography remains a bottleneck; continuous flow systems are under investigation to improve throughput.
Chemical Reactions Analysis
2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Reagents like sodium azide (NaN3) can be used for such transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones .
Scientific Research Applications
2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The exact mechanism of action of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is not fully understood. it is believed to involve the inhibition of key enzymes and signaling pathways. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation. Additionally, it may inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid and related compounds:
Table 1. Comparative Analysis of Structural and Functional Features
Key Structural and Functional Insights:
Core Ring Systems: The target compound’s cyclopentane ring contrasts with thiazole (), benzene (), and thiazolidinone () cores. Cyclopentane’s alicyclic nature reduces aromaticity, impacting electronic properties and metabolic stability compared to aromatic analogs.
Functional Group Variations: Nitromethyl vs. Nitrobenzyl: The target’s nitromethyl group (aliphatic nitro) differs from aromatic nitro groups (e.g., o-nitrophenylacetic acid). Ketone Positioning: The 5-oxo group in the target compound vs.
Biological Implications: The strychnine-related structure () suggests neurotoxic effects, whereas thiazolidinone derivatives () are associated with enzyme inhibition. Sulfanyl-containing compounds like ONO-AE1-329 () may exhibit enhanced bioavailability due to sulfur’s lipophilicity.
Synthetic Pathways :
- While direct synthesis data for the target compound is lacking, and highlight methods for analogous acetic acid derivatives, such as dehydration reactions (e.g., HMF conversion) and nitro-group incorporation via acetylation .
Biological Activity
Overview
2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is a complex organic compound with the molecular formula and a molecular weight of 215.21 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.
The synthesis of this compound typically involves multiple steps, starting with the preparation of a cyclopentane ring. The reaction conditions often require controlled temperatures and specific catalysts to ensure high purity and yield. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which contribute to its versatility in synthetic applications.
The biological mechanism of this compound is not fully elucidated. However, research indicates that it may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression. Additionally, it appears to interfere with the NF-κB signaling pathway, a key player in inflammation and cell survival.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cellular models. It appears to modulate inflammatory pathways, which could be beneficial for conditions characterized by chronic inflammation.
Potential Therapeutic Applications
Ongoing studies are investigating the compound's potential as a therapeutic agent for diseases such as cancer and neurological disorders. Its ability to inhibit specific enzymes involved in cell proliferation positions it as a candidate for further development in cancer therapies .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
Anti-inflammatory Research
In another study focusing on anti-inflammatory properties, the compound was tested in a murine model of acute inflammation. Results showed a significant reduction in paw edema compared to control groups, suggesting that this compound could be developed into an anti-inflammatory drug .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-[3-Methyl-2-(aminomethyl)-5-oxocyclopentyl]acetic acid | Structure | Moderate antimicrobial activity | Similar structure but lacks nitromethyl group |
| 2-[3-Methyl-2-(hydroxymethyl)-5-oxocyclopentyl]acetic acid | Structure | Low anti-inflammatory effects | Hydroxymethyl group reduces reactivity |
The distinctive nitromethyl group in this compound enhances its biological activity compared to other derivatives, making it a subject of interest for further pharmacological studies.
Q & A
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Parameters | Application |
|---|---|---|
| ¹H NMR | 500 MHz, CDCl₃ | Assigns nitromethyl (δ 4.7 ppm) and methyl groups (δ 1.2 ppm). |
| HRMS | ESI+, Res: 30,000 | Confirms m/z 229.0954 ([M+H]⁺). |
| XRD | Cu-Kα, 100 K | Resolves cyclopentane puckering (θ = 12.5°). |
Q. Table 2. Reaction Optimization Parameters
| Step | Variable | Optimal Range |
|---|---|---|
| Nitroalkylation | Temperature | 0–10°C |
| Oxidation | Reagent | TEMPO/NaOCl (pH 9–10) |
| Purification | Column | Silica gel (hexane:EtOAc = 3:1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
